molecular formula C26H22N4O3 B2990707 3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207031-69-3

3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2990707
M. Wt: 438.487
InChI Key: VPMGQTOTJMBASX-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications

One significant area of application for quinazoline-2,4-dione derivatives, including structures similar to the specified compound, is in the development of herbicides. Wang et al. (2014) synthesized a series of triketone-containing quinazoline-2,4-dione derivatives, demonstrating broad-spectrum weed control and excellent crop selectivity, surpassing mesotrione, a standard herbicide, in some cases. This study highlights the potential of quinazoline-2,4-dione derivatives as novel herbicides with broad-spectrum activity and superior crop safety (Wang et al., 2014).

Antimicrobial Activity

Quinazoline-2,4-dione derivatives have also been investigated for their antimicrobial properties. Gupta et al. (2008) synthesized and tested various 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones for antibacterial and antifungal activities, discovering that these compounds exhibit better antibacterial than antifungal activities, indicating their potential as antimicrobial agents (Gupta et al., 2008).

Antitumor and Chemotherapeutic Potential

The exploration of quinazoline-2,4-dione derivatives extends into antitumor and chemotherapeutic research. Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds, particularly compound 7, showed potent antitumor activity against a panel of cell lines, underscoring the therapeutic potential of quinazoline derivatives in cancer treatment (Maftei et al., 2013).

Vibrational Spectroscopy and Chemical Analysis

Quinazoline-2,4-dione derivatives are also of interest in chemical analysis and spectroscopy. Sebastian et al. (2015) conducted a study on 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione, showcasing the use of vibrational spectroscopy, HOMO-LUMO analysis, and NBO analysis for understanding the chemical and physical properties of quinazoline derivatives (Sebastian et al., 2015).

properties

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-3-18-11-13-20(14-12-18)30-25(31)21-9-4-5-10-22(21)29(26(30)32)16-23-27-24(28-33-23)19-8-6-7-17(2)15-19/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMGQTOTJMBASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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